5-(1-Methylpiperidin-4-yl)pyridin-2-amine

Descripción general

Descripción

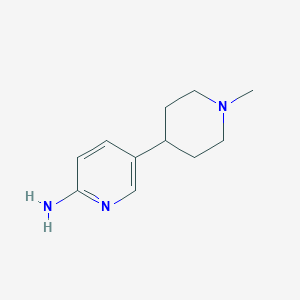

5-(1-Methylpiperidin-4-yl)pyridin-2-amine: is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol It is a derivative of pyridine and piperidine, featuring a pyridine ring substituted with a 1-methylpiperidin-4-yl group at the 5-position and an amino group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and 1-methylpiperidine.

Nucleophilic Substitution: The 2-chloropyridine undergoes nucleophilic substitution with 1-methylpiperidine in the presence of a base such as sodium hydride or potassium carbonate to form the intermediate 5-(1-Methylpiperidin-4-yl)pyridine.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-(1-Methylpiperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce any functional groups present.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base or catalyst.

Major Products:

Oxidation Products: N-oxides of this compound.

Reduction Products: Reduced derivatives with modified functional groups.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

5-(1-Methylpiperidin-4-yl)pyridin-2-amine exhibits notable pharmacological properties, particularly as a serotonin receptor modulator. Research indicates its efficacy in activating the 5-HT_1F receptor, which plays a crucial role in migraine treatment. The activation of this receptor can help alleviate migraine symptoms without the vasoconstrictive side effects associated with traditional migraine medications like sumatriptan .

Table 1: Pharmacological Profile of this compound

| Property | Description |

|---|---|

| Target Receptor | 5-HT_1F receptor |

| Primary Use | Migraine treatment |

| Mechanism of Action | Serotonin modulation |

| Side Effects | Minimal vasoconstriction |

Clinical Applications

The compound has been investigated for its therapeutic potential beyond migraines. It has been associated with the treatment of various psychiatric disorders, including anxiety, depression, and attention deficit hyperactivity disorder (ADHD). The modulation of serotonin pathways is particularly relevant in these contexts due to serotonin's role in mood regulation and anxiety responses .

Synthesis and Derivatives

The synthesis of this compound involves several chemical processes, yielding various derivatives that enhance its pharmacological properties. For instance, modifications to the piperidine ring or the introduction of halogen substituents can significantly affect the compound's potency and selectivity for different receptors .

Table 2: Synthesis Pathways

| Synthesis Method | Key Steps | Yield |

|---|---|---|

| Route A | Reaction with thionyl chloride | High |

| Route B | Derivatization with halogenated compounds | Moderate |

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in clinical settings:

- A study published in Pharmacology highlighted its potential in reducing migraine frequency when administered at specific dosages .

- Another research article focused on its role as a TAM family kinase inhibitor, suggesting that derivatives of this compound could be useful in cancer therapies, particularly glioma treatment .

Mecanismo De Acción

The mechanism of action of 5-(1-Methylpiperidin-4-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting cellular processes .

Comparación Con Compuestos Similares

5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar structure with a piperazine ring instead of piperidine.

2-Amino-5-(1-methyl-4-piperidinyl)pyridine: Another derivative with a similar core structure but different substitution pattern.

Uniqueness: 5-(1-Methylpiperidin-4-yl)pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring with a 1-methylpiperidin-4-yl group and an amino group at the 2-position makes it a versatile compound with diverse applications .

Actividad Biológica

5-(1-Methylpiperidin-4-yl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

This compound features a piperidine ring which contributes to its pharmacological properties. The presence of both the piperidine and pyridine moieties enhances its ability to interact with various biological targets.

The biological activity of this compound can be attributed to its interaction with several key molecular pathways:

- Receptor Modulation : The compound has been shown to act on multiple receptors, including serotonin receptors, which are implicated in mood regulation and various neuropsychiatric disorders. For instance, it has been identified as an activator of the 5-HT_1F receptor, which is relevant for migraine treatment .

- Enzyme Inhibition : Research indicates that compounds similar to this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .

- Cell Signaling Pathways : The compound influences signaling pathways such as the ERK5 mitogen-activated protein kinase pathway, which is associated with cellular proliferation and survival .

Biological Activities

The compound exhibits a range of biological activities:

- Anticancer Properties : It has demonstrated efficacy in inhibiting the growth of various cancer cell lines, with low nanomolar IC50 values indicating potent activity .

- Neuroprotective Effects : Its modulation of serotonin receptors suggests potential applications in treating neurological disorders .

- Anti-inflammatory Activity : Similar compounds have shown the ability to inhibit inflammatory pathways, suggesting a role in managing conditions characterized by inflammation .

Pharmacokinetics

Pharmacokinetic studies reveal that the compound possesses favorable absorption and distribution characteristics. Its solubility profile suggests good oral bioavailability, although specific values for this compound have not been extensively documented.

| Parameter | Value |

|---|---|

| Solubility | Slightly soluble in water; soluble in alcohol |

| Absorption | High oral bioavailability expected |

| Metabolism | Rapidly metabolized in liver microsomes |

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

- Inhibition of Cancer Cell Growth : A high-throughput screening identified derivatives that inhibit the growth of cancer cells resistant to dietary carcinogens, indicating potential therapeutic applications for gastrointestinal tumors .

- Selectivity Against CDK9 : Compounds derived from similar structures have been shown to selectively inhibit CDK9, leading to reduced viability in various cancer cell lines .

- Migraine Treatment Potential : The activation of specific serotonin receptors by this compound opens avenues for developing novel migraine therapies, as seen with other related compounds .

Propiedades

IUPAC Name |

5-(1-methylpiperidin-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-14-6-4-9(5-7-14)10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFJGFXLBSZLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.